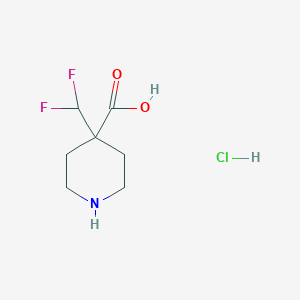

4-(Difluoromethyl)piperidine-4-carboxylic acid;hydrochloride

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

“4-(Difluoromethyl)piperidine-4-carboxylic acid;hydrochloride” is a chemical compound that is structurally similar to Isonipecotic acid . Isonipecotic acid is a heterocyclic compound which acts as a GABA A receptor partial agonist . It consists of a piperidine ring with a carboxylic acid moiety in the iso position .

Synthesis Analysis

The synthesis of piperidine derivatives, including “this compound”, is an important task in modern organic chemistry . The development of fast and cost-effective methods for the synthesis of substituted piperidines has been a focus of recent scientific literature .Molecular Structure Analysis

The molecular structure of “this compound” is similar to that of Isonipecotic acid, which consists of a piperidine ring with a carboxylic acid moiety in the iso position .Chemical Reactions Analysis

Piperidines are among the most important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry . Their derivatives are present in more than twenty classes of pharmaceuticals, as well as alkaloids . The current review summarizes recent scientific literature on intra- and intermolecular reactions leading to the formation of various piperidine derivatives .科学的研究の応用

Crystal and Molecular Structure Analysis

4-(Difluoromethyl)piperidine-4-carboxylic acid hydrochloride has been characterized through crystal and molecular structure analysis using single crystal X-ray diffraction, B3LYP/6-31G(d,p) calculations, and FTIR spectrum. The compound crystallizes in an orthorhombic space group, with the piperidine ring adopting a chair conformation. This structural analysis is fundamental for understanding the compound's interactions and properties at the molecular level (Szafran, Komasa, & Bartoszak-Adamska, 2007).

Synthesis and Catalytic Applications

The compound has been utilized in the synthesis of various organic structures, including the efficient formation of polycyclic systems through cationic cyclisations terminated by a sulfonamide group. This demonstrates its versatility in synthetic organic chemistry and its potential in the creation of complex molecular architectures (Haskins & Knight, 2002).

Chemical Interactions and Bonding

The complex interactions and hydrogen bonding of 4-(Difluoromethyl)piperidine-4-carboxylic acid hydrochloride with other compounds have been extensively studied. These studies offer insights into the compound’s ability to form stable complexes, which is crucial for its applications in chemical synthesis and materials science (Komasa et al., 2008).

作用機序

Target of Action

A structurally similar compound, isonipecotic acid, acts as a partial agonist of the gaba a receptor .

Mode of Action

Based on the action of isonipecotic acid, it can be inferred that en300-6488419 might interact with its targets, possibly gaba a receptors, leading to changes in the receptor’s activity .

Biochemical Pathways

If it acts similarly to isonipecotic acid, it may influence the gabaergic system, which plays a crucial role in inhibitory neurotransmission .

Result of Action

If it acts similarly to isonipecotic acid, it may modulate the activity of gaba a receptors, potentially influencing neuronal excitability .

Safety and Hazards

The safety data sheet for a similar compound, Piperidine, indicates that it is highly flammable and harmful if swallowed . It is also toxic in contact with skin or if inhaled, and causes severe skin burns and eye damage . It is advised to avoid contact with skin and eyes, not to breathe dust, and not to ingest .

特性

IUPAC Name |

4-(difluoromethyl)piperidine-4-carboxylic acid;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H11F2NO2.ClH/c8-5(9)7(6(11)12)1-3-10-4-2-7;/h5,10H,1-4H2,(H,11,12);1H |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AKMDOPCPKJUHBU-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNCCC1(C(F)F)C(=O)O.Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H12ClF2NO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

215.62 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2,4-dimethyl-N-(4-oxo-5,6,7,8-tetrahydro-4H-thiazolo[5,4-c]azepin-2-yl)thiazole-5-carboxamide](/img/structure/B2916075.png)

![(1R,2R,4R,5R)-5-Aminobicyclo[2.2.1]heptane-2-carboxylic acid;hydrochloride](/img/structure/B2916076.png)

![2-chloro-N-[4-(piperidin-1-ylsulfonyl)phenyl]propanamide](/img/structure/B2916084.png)

![2-((3-isopentyl-4-oxo-3,4-dihydropyrido[3',2':4,5]thieno[3,2-d]pyrimidin-2-yl)thio)-N-(5-methylisoxazol-3-yl)acetamide](/img/structure/B2916087.png)

![[3-(Difluoromethyl)-1-methylpyrazol-4-yl]-[4-[(6-methylpyridazin-3-yl)oxymethyl]piperidin-1-yl]methanone](/img/structure/B2916095.png)